molecular formula C27H28N4O6S2 B2919271 ethyl 5-[4-(diethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-70-4

ethyl 5-[4-(diethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2919271
CAS No.: 851948-70-4
M. Wt: 568.66
InChI Key: MOILXJSUAGFTJP-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(diethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural attributes include:

  • Position 1: Ethyl carboxylate group, which may enhance solubility or act as a prodrug moiety.
  • Position 5: 4-(Diethylsulfamoyl)benzamido substituent, a sulfonamide derivative with possible bioactivity.
  • Position 4: Oxo group, likely forming a lactam structure critical for hydrogen bonding or enzymatic interactions .

Properties

IUPAC Name

ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6S2/c1-5-30(6-2)39(35,36)20-14-10-18(11-15-20)24(32)28-25-22-21(16-38-25)23(27(34)37-7-3)29-31(26(22)33)19-12-8-17(4)9-13-19/h8-16H,5-7H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOILXJSUAGFTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-[4-(diethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the benzamido and diethylsulfamoyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the final product.

Chemical Reactions Analysis

Ethyl 5-[4-(diethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: It may have therapeutic potential for treating various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 5-[4-(diethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The thieno[3,4-d]pyridazine core distinguishes the target compound from analogs such as:

  • 4H-Pyrimido[2,1-b]benzothiazoles (): These feature a pyrimidine fused to benzothiazole, offering distinct electronic properties due to sulfur and nitrogen positioning.
Table 1: Core Structure Comparison
Compound Class Core Structure Key Features
Thieno[3,4-d]pyridazine Fused thiophene + pyridazine Planar, electron-rich sulfur atom
Pyrimido[2,1-b]benzothiazole Pyrimidine + benzothiazole Sulfur enhances aromatic stabilization
Pyrazolo[3,4-d]pyrimidine Pyrazole + pyrimidine Compact, nitrogen-rich

Substituent Effects

  • Sulfonamide Groups : The diethylsulfamoyl group in the target compound contrasts with simpler sulfonamides (e.g., in ’s N-methylbenzenesulfonamide). Diethyl substitution may improve lipophilicity and metabolic stability compared to methyl or unsubstituted variants .
  • Aryl Substituents : The 4-methylphenyl group in the target compound vs. fluorophenyl or chromen-2-yl groups () affects steric bulk and electronic profiles. Fluorine substituents typically enhance bioavailability and binding specificity .
Table 2: Substituent Impact on Properties
Compound Substituent at Position 3 Substituent at Position 5 Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-Methylphenyl 4-(Diethylsulfamoyl)benzamido ~550 (estimated) Not reported
Example 53 () 3-Fluorophenyl + chromen-2-yl 2-Fluoro-N-isopropylbenzamide 589.1 175–178
4a’–4n’ Derivatives () Pyridin-2-yl Varied ethyl carboxylate substituents ~400–450 (estimated) Not reported

Research Implications

  • Structure-Activity Relationships (SAR) : The target compound’s diethylsulfamoyl and p-tolyl groups may optimize interactions with hydrophobic enzyme pockets, whereas fluorinated analogs () could enhance target selectivity.
  • Synthetic Scalability : Palladium-catalyzed coupling () offers efficiency for complex heterocycles, but camphorsulfonic acid methods () may be cost-effective for small-scale synthesis.

Biological Activity

Ethyl 5-[4-(diethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C27H28N4O6S2
  • Molecular Weight : 568.66 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound can be attributed to its structural components, particularly the thieno[3,4-d]pyridazine moiety. This structure is known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymes : The presence of the sulfamoyl group suggests potential inhibitory activity against certain enzymes, possibly those involved in inflammatory pathways.
  • Receptor Interaction : The benzamide group may facilitate binding to specific receptors, influencing cellular responses related to growth and proliferation.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of thieno[3,4-d]pyridazine have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Research has demonstrated that related compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokine production. This suggests that this compound may possess similar anti-inflammatory properties .

Neuroprotective Properties

Some derivatives have shown neuroprotective effects in models of neurodegenerative diseases. The thieno[3,4-d]pyridazine scaffold may play a role in protecting neuronal cells from oxidative stress and apoptosis .

Case Studies

  • Study on Antitumor Efficacy : A study conducted on a series of thieno[3,4-d]pyridazine derivatives found that certain modifications significantly enhanced their cytotoxicity against various cancer cell lines. The compound was among those tested and showed promising results in inhibiting tumor growth in vitro .
  • Anti-inflammatory Mechanism Investigation : In a controlled experiment assessing the anti-inflammatory effects of similar compounds, it was noted that they reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that this compound could exert similar effects .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntitumor ActivityAnti-inflammatory ActivityNeuroprotective Effects
Ethyl 5-[...]ModerateYesYes
Compound AHighModerateNo
Compound BLowYesHigh

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